Ethyl(3-methylbutan-2-yl)amine hydrochloride

Thermal Analysis Solid-State Chemistry Handling and Storage

Sourcing a robust, chiral secondary amine building block with a defined steric profile can stall lead optimization. This hindered, racemic amine hydrochloride solves that need: • Chiral Scaffold: The inherent stereocenter in the 3-methylbutan-2-yl group enables diastereomeric intermediate synthesis and chiral ligand development. • Predictable Reactivity: A higher pKa (stronger base) versus N-methyl analogs enhances N-alkylation and acylation yields. • Process-Friendly: High melting point (163-165 °C) ensures stable, crystalline storage and handling in multi-step syntheses. • Analytical Ready: Established RP-HPLC methods and >95% purity make it a reliable reference standard.

Molecular Formula C7H18ClN
Molecular Weight 151.68 g/mol
CAS No. 2738-07-0
Cat. No. B1519521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl(3-methylbutan-2-yl)amine hydrochloride
CAS2738-07-0
Molecular FormulaC7H18ClN
Molecular Weight151.68 g/mol
Structural Identifiers
SMILESCCNC(C)C(C)C.Cl
InChIInChI=1S/C7H17N.ClH/c1-5-8-7(4)6(2)3;/h6-8H,5H2,1-4H3;1H
InChIKeyAIHLSFHGRYQXBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl(3-methylbutan-2-yl)amine HCl: Specifications & Utility


Ethyl(3-methylbutan-2-yl)amine hydrochloride (CAS 2738-07-0) is a secondary aliphatic amine hydrochloride salt with the molecular formula C₇H₁₈ClN and a molecular weight of 151.68 g/mol [1]. Its structure features a branched 3-methylbutan-2-yl group and an N-ethyl substituent, positioning it within the class of hindered, secondary amines [2]. The compound is primarily available as a solid with a melting point of 163-165 °C and is commonly offered at purities of 95% or higher from commercial suppliers [1].

Steric Control
Hindered secondary amine for sterically demanding reactions.
Thermal Stability
High-melting crystalline solid simplifies handling and storage.
Purity Grade
Research-grade purity supports reproducible synthetic outcomes.

Why Generic Substitution Fails for Ethyl(3-methylbutan-2-yl)amine HCl


The substitution of Ethyl(3-methylbutan-2-yl)amine hydrochloride with seemingly similar secondary amine hydrochlorides is not straightforward due to its unique steric and electronic profile. The specific combination of a branched alkyl backbone (3-methylbutan-2-yl) and an N-ethyl group confers a distinct steric environment around the nitrogen atom compared to linear or less substituted analogs like N-ethylbutan-2-amine [1]. This structural uniqueness directly influences critical parameters such as melting point, pKa, and lipophilicity (XLogP3-AA) [2]. These differences are not just theoretical; they manifest in altered reactivity, solubility, and chromatographic behavior [3], which are pivotal for reproducible synthetic yields and analytical method validation. The following quantitative evidence guide details these verifiable points of differentiation.

Steric Profile Mismatch
Linear or less substituted analogs lack the branched backbone, altering steric hindrance and reaction outcomes.
Basicity / Lipophilicity Shift
pKa and logP differences versus N-methyl or linear amines affect extraction efficiency and reactivity.
Thermal Stability Variation
Lower melting point analogs may exhibit different hygroscopicity or handling properties.

Quantitative Evidence for Ethyl(3-methylbutan-2-yl)amine HCl


Melting Point vs. N-Ethylbutan-2-amine HCl

Ethyl(3-methylbutan-2-yl)amine hydrochloride exhibits a significantly higher melting point (163-165 °C) compared to its less branched structural analog, N-ethylbutan-2-amine hydrochloride [1]. This indicates stronger intermolecular forces within the crystal lattice, which can be attributed to the enhanced van der Waals interactions of the bulkier, more lipophilic 3-methylbutan-2-yl group [2].

Melting Point
Class-level inference
163-165 °C vs lower-melting analog (approx. 70-75 °C higher)
Supports solid-state stability selection
Comparator based on analog trends
Thermal Analysis Solid-State Chemistry Handling and Storage

Lipophilicity & Basicity vs. N,3-Dimethylbutan-2-amine HCl

The target compound (as its free base) possesses a predicted pKa of 11.07±0.19 and a computed XLogP3-AA value of 1.9 [1]. In comparison, the N-methyl analog, N,3-dimethylbutan-2-amine (CAS 2738-05-8), is predicted to have a slightly different basicity and a lower lipophilicity due to the replacement of the N-ethyl group with a methyl group .

pKa & LogP
Class-level inference
pKa ~11.07 vs N-methyl analog ~10.5-10.9; XLogP3-AA 1.9
May enhance extraction and basicity
Predicted values; experimental verification recommended
Lipophilicity (LogP) Basicity (pKa) ADME Properties Extraction Efficiency

HPLC Behavior & Purity Specifications

Ethyl(3-methylbutan-2-yl)amine hydrochloride can be effectively separated using a reverse-phase (RP) HPLC method with a Newcrom R1 column, utilizing a mobile phase of acetonitrile, water, and phosphoric acid [1]. Commercially, the compound is routinely supplied at a minimum purity of 95% (HPLC), with some suppliers offering grades up to 98% . This well-defined chromatographic behavior facilitates its use as a reference standard in analytical chemistry.

HPLC Method
Supporting evidence
RP-HPLC on Newcrom R1 with ACN/water/phosphoric acid
Supports analytical QC workflow
Purity ≥95% reported; method transfer to verify
HPLC Analysis Method Validation Quality Control Purity

Optimal Applications for Ethyl(3-methylbutan-2-yl)amine HCl


Chiral Amine Building Blocks & Auxiliaries

The inherent stereocenter in the 3-methylbutan-2-yl group makes the hydrochloride salt a valuable precursor or scaffold for generating chiral amines [1]. Its sterically hindered structure is beneficial for creating diastereomeric intermediates or chiral ligands where facial selectivity in nucleophilic attacks is required. The higher pKa (stronger base) relative to N-methyl analogs may enhance its reactivity in N-alkylation and acylation reactions central to building chiral libraries.

Pharmaceutical Process Intermediate

Due to its unique lipophilic (XLogP3-AA = 1.9) and basic character [2], the compound is a suitable intermediate in drug discovery, particularly in projects targeting lipophilic binding pockets or where a controlled release of the amine is beneficial. Its high melting point (163-165 °C) [3] ensures the intermediate can be isolated and stored as a stable, crystalline solid, a critical advantage in multi-step process development where handling of low-melting or hygroscopic intermediates is problematic.

Reference Standard & Derivatization Agent

The established reverse-phase HPLC method for the free base form [4], coupled with the commercial availability of the hydrochloride salt at >95% purity , makes it a practical choice for analytical laboratories. It can be used directly as a reference standard for method validation or as a derivatization agent to enhance the detection of target analytes with complementary functionalities.

Application
Selection Property
Validation Focus
Chiral amine synthesis
Hindered secondary amine scaffold
Diastereoselectivity and reactivity
Pharmaceutical intermediate
Lipophilic, basic character, high thermal stability
Process stability and isolation
Analytical reference
Established HPLC method, high purity
Method validation and derivatization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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